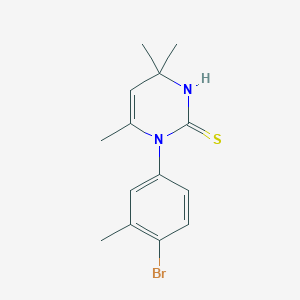![molecular formula C19H21N3O5 B5525047 2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine](/img/structure/B5525047.png)
2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The synthesis and study of molecules containing benzofuran, oxadiazole, and morpholine moieties have garnered interest due to their potential biological activities and applications in medicinal chemistry. These compounds are noted for their vasorelaxant, antimicrobial, and various other pharmacological properties.
Synthesis Analysis
The synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids involves Mannich reactions and other synthetic strategies that allow for the creation of complex molecules with potential biological activities. Compounds similar to the target molecule have been synthesized via reactions involving α,β-unsaturated carbonyl compounds, hydrazine hydrate, and other reagents, resulting in significant vasodilatation properties in pharmacological studies (Hassan et al., 2014).
Molecular Structure Analysis
Molecular structure characterization techniques, including NMR, IR, and Mass spectral studies, alongside single crystal X-ray diffraction, have been employed to confirm the structure of related compounds. These techniques provide detailed information on the molecular geometry, confirming the presence of specific functional groups and the overall molecular conformation (Mamatha S.V et al., 2019).
Chemical Reactions and Properties
Compounds with benzofuran, oxadiazole, and morpholine functionalities undergo a variety of chemical reactions, including Mannich base formation and reactions with nucleophilic reagents, leading to the formation of derivatives with diverse biological activities. The reactivity can be influenced by the presence of these functional groups, leading to novel amination reactions and the formation of morpholino derivatives (Samsonov & Volodarskii, 1998).
Physical Properties Analysis
The physical properties of such compounds, including solubility and crystalline structure, play a significant role in their biological activities and drug-likeness. Studies often include ADME (Absorption, Distribution, Metabolism, and Elimination) evaluations to predict the compound's behavior in biological systems (Hassan et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and stability under various conditions, are crucial for understanding the potential applications and safety profile of these compounds. The formation of derivatives through reactions with nucleophiles demonstrates the versatility and potential for further modification of the core structure (Samsonov & Volodarskii, 1998).
Scientific Research Applications
Antimicrobial Activities
Some novel derivatives have been synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines, including compounds with morpholine components. These compounds were screened for their antimicrobial activities, with some showing good or moderate activities against tested microorganisms (Bektaş et al., 2010).
Novel Side-Chain Amination Reaction
Research on 2-benzyl-5-methoxy-1,4-benzoquinones reacting with morpholine has led to the discovery of a novel amination reaction at the β-carbon atom of the alkyl group, forming 2-morpholino-3-phenylbenzofurans (Jurd, 1978).
Vasorelaxant Agents
A study on benzofuran-morpholinomethyl-pyrazoline hybrids synthesized through the Mannich reaction revealed significant vasodilatation properties in isolated thoracic aortic rings of rats. These compounds exhibited activity superior to that of prazocin, indicating their potential as vasorelaxant agents (Hassan et al., 2014).
Molluscicidal Agent
4-Chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative synthesized and characterized, showed a good molluscicidal effect. This compound represents an example of the application of related chemical structures in addressing agricultural and environmental concerns (Duan et al., 2014).
Anti-TB and Anti-Microbial Activity
A synthesized compound, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was screened for biological activities, including antibacterial, antioxidant, anti-TB, and anti-diabetic effects. Remarkably, it showed significant anti-TB activity and superior anti-microbial activity (Mamatha S.V et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]morpholin-4-yl]-(2-methyl-1-benzofuran-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-12-7-14-8-13(3-4-16(14)26-12)19(23)22-5-6-25-15(10-22)9-18-20-17(11-24-2)21-27-18/h3-4,7-8,15H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVKHFZGUOVZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)C(=O)N3CCOC(C3)CC4=NC(=NO4)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5524978.png)


![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-phenylacetamide](/img/structure/B5524997.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5524999.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5525005.png)
![methyl {[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5525011.png)
![1-(3-chlorophenyl)-5-methyl-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2-piperazinone](/img/structure/B5525024.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5525027.png)

![N-[2-(2,5-dimethylbenzoyl)phenyl]-2-pyridinecarboxamide](/img/structure/B5525059.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5525063.png)